molecular formula C15H15NO3S B13909194 4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide

4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide

Cat. No.: B13909194
M. Wt: 289.4 g/mol
InChI Key: NXLDZZHHAYAKJA-FOWTUZBSSA-N
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Description

4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide is a chemical compound with the molecular formula C15H15NO3S and a molecular weight of 289.4 g/mol . This compound is known for its unique chemical structure, which includes a methoxy group, a phenylethylidene group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and the sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(1-phenylethylidene)benzenamine: Similar structure but lacks the sulfonamide group.

    N-(4-Methoxybenzylidene)-4-methoxyaniline: Contains two methoxy groups and a benzylidene moiety.

    Phenyl-(1-phenylethylidene)amine: Similar structure but lacks the methoxy and sulfonamide groups.

Uniqueness

4-Methoxy-N-(1-phenylethylidene)benzenesulfonamide is unique due to the presence of both the methoxy group and the sulfonamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

(NE)-4-methoxy-N-(1-phenylethylidene)benzenesulfonamide

InChI

InChI=1S/C15H15NO3S/c1-12(13-6-4-3-5-7-13)16-20(17,18)15-10-8-14(19-2)9-11-15/h3-11H,1-2H3/b16-12+

InChI Key

NXLDZZHHAYAKJA-FOWTUZBSSA-N

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)OC)/C2=CC=CC=C2

Canonical SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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